molecular formula C12H20O2 B13416841 2,2-Dicyclopentylaceticacid

2,2-Dicyclopentylaceticacid

Cat. No.: B13416841
M. Wt: 196.29 g/mol
InChI Key: POLWQCHLQLJPDW-UHFFFAOYSA-N
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Description

2,2-Dicyclopentylacetic acid is a branched carboxylic acid characterized by two cyclopentyl substituents attached to the alpha carbon of the acetic acid backbone. This structural arrangement imparts significant steric hindrance and hydrophobicity, influencing its solubility, reactivity, and applications.

Properties

IUPAC Name

2,2-dicyclopentylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-12(14)11(9-5-1-2-6-9)10-7-3-4-8-10/h9-11H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLWQCHLQLJPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dicyclopentylacetic acid typically involves the alkylation of cyclopentylacetic acid with cyclopentyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2,2-Dicyclopentylacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2-Dicyclopentylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentyl alcohols or alkanes.

    Substitution: Various substituted cyclopentyl derivatives.

Scientific Research Applications

2,2-Dicyclopentylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dicyclopentylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may influence signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

2,2-Difluorocyclopropanecarboxylic Acid

Structural Differences :

  • Replaces cyclopentyl groups with fluorine atoms on a cyclopropane ring.
  • Fluorine atoms introduce electronegativity and ring strain, enhancing metabolic stability and lipophilicity.

Physicochemical Properties :

  • Density : 1.527 g/cm³ (higher than typical carboxylic acids due to fluorine’s atomic weight) .
  • Reactivity : Undergoes unique ring-opening reactions in Friedel-Crafts alkylation due to acylium ion formation .

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

Structural Differences :

  • Features two phenyl groups and a hydroxyl group on the alpha carbon.

Physicochemical Properties :

  • Solubility : Lower in polar solvents due to aromatic stacking and hydrogen bonding from the hydroxyl group .
  • Acidity: The hydroxyl group increases acidity (pKa ~3.1) compared to non-hydroxylated analogs .

Diallylacetic Acid

Structural Differences :

  • Contains two allyl groups instead of cyclopentyl substituents.

Physicochemical Properties :

  • Reactivity : The conjugated double bonds enable participation in Diels-Alder reactions, unlike the saturated cyclopentyl groups in 2,2-dicyclopentylacetic acid .

Methyl 2-Cyclopentyl-2-hydroxy-2-phenylacetate

Structural Differences :

  • Combines cyclopentyl, phenyl, and ester groups on the alpha carbon.

Physicochemical Properties :

  • Molecular Weight : 248.32 g/mol (higher due to esterification and aromatic substituents) .
  • Solubility : Likely lower in aqueous media compared to the free acid form.

Comparative Data Table

Compound Substituents Key Properties Applications
2,2-Dicyclopentylacetic acid Two cyclopentyl groups High hydrophobicity, steric hindrance Pharmaceutical intermediates, polymers
2,2-Difluorocyclopropanecarboxylic acid Fluorine, cyclopropane Density: 1.527 g/cm³, ring-opening reactivity APIs, durable materials
Benzilic acid Two phenyl, one hydroxyl pKa ~3.1, low solubility Anticholinergic drugs, esters
Diallylacetic acid Two allyl groups Diels-Alder reactivity Neurological drug synthesis
Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate Cyclopentyl, phenyl, ester MW: 248.32 g/mol, chiral center Asymmetric catalysis

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